molecular formula C12H9N4O4+ B15282273 5-Methyl-2,8-dinitropyrido[2,1-b]benzimidazol-5-ium

5-Methyl-2,8-dinitropyrido[2,1-b]benzimidazol-5-ium

Cat. No.: B15282273
M. Wt: 273.22 g/mol
InChI Key: NEBZNDACRISGLD-UHFFFAOYSA-N
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Description

5-Methyl-2,8-dinitropyrido[2,1-b]benzimidazol-5-ium is a complex organic compound with a molecular formula of C12H9N4O4+ This compound is part of the benzimidazole family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2,8-dinitropyrido[2,1-b]benzimidazol-5-ium typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by cyclization and methylation steps. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,8-dinitropyrido[2,1-b]benzimidazol-5-ium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

5-Methyl-2,8-dinitropyrido[2,1-b]benzimidazol-5-ium has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 5-Methyl-2,8-dinitropyrido[2,1-b]benzimidazol-5-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Methylbenzimidazole: A simpler compound with similar structural features but different chemical properties.

    2,8-Dinitropyrido[2,1-b]benzimidazole: Lacks the methyl group, leading to different reactivity and applications.

    5,6-Dimethylbenzimidazole: Another derivative with distinct biological activities.

Uniqueness

5-Methyl-2,8-dinitropyrido[2,1-b]benzimidazol-5-ium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H9N4O4+

Molecular Weight

273.22 g/mol

IUPAC Name

5-methyl-2,8-dinitropyrido[1,2-a]benzimidazol-5-ium

InChI

InChI=1S/C12H9N4O4/c1-13-10-4-2-8(15(17)18)6-11(10)14-7-9(16(19)20)3-5-12(13)14/h2-7H,1H3/q+1

InChI Key

NEBZNDACRISGLD-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=C2C=CC(=CN2C3=C1C=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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